molecular formula C16H20ClN3O3S B2439791 3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide CAS No. 1171714-51-4

3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide

Cat. No. B2439791
CAS RN: 1171714-51-4
M. Wt: 369.86
InChI Key: OSBFTRUWYPVJIG-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "compound X" in the scientific literature.

Scientific Research Applications

Sulfonamide Applications in Scientific Research

Sulfonamides, a class of compounds to which the specified chemical likely belongs due to its structural features, have been extensively explored for their therapeutic potential and biological activity. These compounds are characterized by the presence of a sulfonamide group (S(=O)₂NH₂) and have shown a wide array of pharmacological effects across different fields of medical and environmental research.

  • Antimicrobial and Antibacterial Properties : Sulfonamides were among the first compounds discovered with effective antibacterial properties, leading to their widespread use as antimicrobial agents. They function by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thus preventing bacterial growth and replication (Carta, Scozzafava, & Supuran, 2012).

  • Anticancer Activity : Recent research has identified sulfonamides as potent inhibitors of carbonic anhydrases, enzymes that are highly expressed in various cancers. Inhibiting these enzymes has shown to reduce tumor growth and metastasis, making sulfonamides promising candidates for anticancer therapy (Masini, Carta, Scozzafava, & Supuran, 2013).

  • Treatment of Glaucoma : Sulfonamides that inhibit carbonic anhydrase can decrease the production of aqueous humor, thereby reducing intraocular pressure, a primary factor in glaucoma. This application has led to the development of topical and systemic carbonic anhydrase inhibitors for managing this condition (Masini et al., 2013).

  • Environmental and Analytical Applications : Beyond therapeutic applications, sulfonamides have been studied for their occurrence, fate, and effects in the environment, particularly in aquatic ecosystems. This research is crucial for understanding the environmental impact of pharmaceutical residues and developing strategies for water treatment and pollution control (Egeghy et al., 2011).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-11(2)20-15(10-12(3)19-20)18-16(21)8-9-24(22,23)14-6-4-13(17)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBFTRUWYPVJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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